molecular formula C19H12F4N4O2S B2767800 N-(3,5-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251628-83-7

N-(3,5-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2767800
CAS No.: 1251628-83-7
M. Wt: 436.38
InChI Key: VFJGGNXTCFBRNT-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of difluorobenzyl and difluorophenyl groups attached to a triazolopyridine core, along with a sulfonamide functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Scientific Research Applications

N-(3,5-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Research: It can be used as a tool compound to study various biological processes, including signal transduction pathways and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Difluorobenzyl and Difluorophenyl Groups: The difluorobenzyl and difluorophenyl groups are introduced via nucleophilic substitution reactions using suitable halogenated precursors.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazolopyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridine Derivatives: Compounds with similar triazolopyridine cores but different substituents.

    Difluorobenzyl and Difluorophenyl Compounds: Compounds with similar difluorobenzyl and difluorophenyl groups but different core structures.

Uniqueness

N-(3,5-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to the combination of its triazolopyridine core with difluorobenzyl and difluorophenyl groups, along with a sulfonamide functional group

Properties

IUPAC Name

N-(3,5-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N4O2S/c20-13-3-12(4-14(21)5-13)9-27(17-7-15(22)6-16(23)8-17)30(28,29)18-1-2-19-25-24-11-26(19)10-18/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJGGNXTCFBRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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